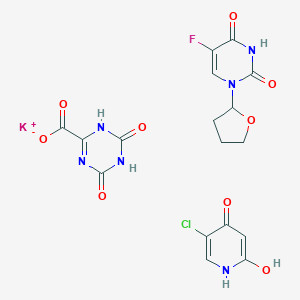

Tegafur-gimeracil-oteracil potassium

Description

Propriétés

Numéro CAS |

150863-82-4 |

|---|---|

Formule moléculaire |

C17H15ClFKN6O9 |

Poids moléculaire |

540.9 g/mol |

Nom IUPAC |

potassium;5-chloro-4-hydroxy-1H-pyridin-2-one;4,6-dioxo-1H-1,3,5-triazine-2-carboxylate;5-fluoro-1-(oxolan-2-yl)pyrimidine-2,4-dione |

InChI |

InChI=1S/C8H9FN2O3.C5H4ClNO2.C4H3N3O4.K/c9-5-4-11(6-2-1-3-14-6)8(13)10-7(5)12;6-3-2-7-5(9)1-4(3)8;8-2(9)1-5-3(10)7-4(11)6-1;/h4,6H,1-3H2,(H,10,12,13);1-2H,(H2,7,8,9);(H,8,9)(H2,5,6,7,10,11);/q;;;+1/p-1 |

Clé InChI |

MREOOEFUTWFQOC-UHFFFAOYSA-M |

SMILES isomérique |

C1CC(OC1)N2C=C(C(=O)NC2=O)F.C1=C(NC=C(C1=O)Cl)O.C1(=NC(=O)NC(=O)N1)C(=O)[O-].[K+] |

SMILES canonique |

C1CC(OC1)N2C=C(C(=O)NC2=O)F.C1=C(NC=C(C1=O)Cl)O.C1(=NC(=O)NC(=O)N1)C(=O)[O-].[K+] |

Origine du produit |

United States |

Foundational & Exploratory

Chemical structure of Tegafur-gimeracil-oteracil potassium components

An In-depth Technical Guide on the Core Chemical Structures of Tegafur-Gimeracil-Oteracil Potassium Components

This technical guide provides a detailed examination of the chemical and structural components of the oral anticancer agent composed of Tegafur, Gimeracil, and Oteracil potassium. This combination drug, often known by the brand name Teysuno or as S-1, leverages a multi-component strategy to enhance the efficacy and reduce the toxicity of the core cytotoxic agent, 5-fluorouracil (5-FU). Tegafur acts as a prodrug for 5-FU, while Gimeracil and Oteracil modulate its metabolism and activation, respectively.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth data on the physicochemical properties, structural diagrams, relevant experimental protocols, and the synergistic mechanism of action of these three key components.

Chemical Structures and Identification

The combination therapy relies on the distinct chemical structures of its three active components, which dictate their biological roles.

Tegafur

Tegafur is a prodrug of the antimetabolite fluorouracil (5-FU).[3] Its chemical name is 5-Fluoro-1-(tetrahydro-2-furanyl)-2,4(1H,3H)-pyrimidinedione.[3][4] The tetrahydrofuran ring increases its lipophilicity compared to 5-FU, facilitating good oral absorption.[5] It is gradually converted to 5-FU in the liver, primarily by the cytochrome P450 enzyme CYP2A6.[3][6]

Gimeracil

Gimeracil, chemically known as 5-chloro-2,4-dihydroxypyridine, is a pyridine derivative.[7][8] Its primary function is to enhance the bioavailability of 5-FU by reversibly inhibiting dihydropyrimidine dehydrogenase (DPD), the key enzyme responsible for the rapid degradation of 5-FU.[1][8]

Oteracil Potassium

Oteracil is administered as its potassium salt, with the chemical name 1,4,5,6-tetrahydro-4,6-dioxo-1,3,5-triazine-2-carboxylic acid potassium salt.[7][9] It functions as an inhibitor of the enzyme orotate phosphoribosyl-transferase (OPRT), which is involved in the activation of 5-FU.[1][10] Oteracil preferentially localizes in the gastrointestinal tract, thereby reducing the local activation of 5-FU and mitigating gastrointestinal side effects like diarrhea and mucositis.[1][11]

Physicochemical Properties

The physicochemical properties of each component are summarized below. These characteristics are critical for formulation, drug delivery, and pharmacokinetic behavior.

| Property | Tegafur | Gimeracil | Oteracil Potassium |

| IUPAC Name | 5-fluoro-1-(tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione[12] | 5-chloro-4-hydroxy-1H-pyridin-2-one[8] | potassium 4,6-dioxo-1,4,5,6-tetrahydro-1,3,5-triazine-2-carboxylate[13] |

| Molecular Formula | C₈H₉FN₂O₃[4][12] | C₅H₄ClNO₂[8][14] | C₄H₂KN₃O₄[15] |

| Molecular Weight | 200.17 g/mol [12][16] | 145.54 g/mol [8][14] | 195.17 g/mol [15] |

| Appearance | White to off-white crystalline powder[16] | White to off-white crystalline powder[17] | Crystalline solid |

| Melting Point | 164-165 °C[4] | 274 °C[14] | >300 °C[15] |

| Solubility | Soluble in methanol and chloroform; slightly soluble in water and ethanol.[4][16] | Soluble in DMSO; sparingly soluble in water and ethanol.[14] | Soluble in hot water.[15] |

| Protein Binding | 52.3%[8] | 32.2%[8] | 8.4%[8] |

Mechanism of Action: A Synergistic Pathway

The efficacy of this combination therapy stems from the orchestrated interaction of its three components, which modulates the metabolic pathway of 5-fluorouracil to maximize its antineoplastic effect while minimizing its toxicity.

Experimental Protocols

Detailed methodologies are essential for the synthesis and quality control of these pharmaceutical components. The following sections outline representative experimental protocols found in the literature.

Synthesis Protocols

Synthesis of Tegafur: A frequently cited method involves the alkylation of 5-fluorouracil. One protocol reports a two-step process with a 72% yield.[18]

-

Alkylation: 5-fluorouracil is reacted with 2-acetoxytetrahydrofuran in the presence of 1,8-diazabicycloundec-7-ene (DBU) as a mediator. The reaction is conducted at 90°C.[18][19]

-

Purification and Treatment: After the initial reaction, volatiles are removed under reduced pressure, and the mixture is extracted with ethyl acetate at 60°C to separate the alkylation products from unreacted 5-fluorouracil.[19]

-

Conversion: The pre-purified mixture is then treated with aqueous ethanol at 70°C for approximately 1.5 hours to yield the final Tegafur product.[18][19]

Synthesis of Gimeracil: A practical, three-step synthesis has been described with an overall yield of 68%.[20]

-

Starting Material: The synthesis begins with 2,4-dimethoxypyridine.

-

Intermediates: The process proceeds through the formation of 3,5-dichloro-2,4-dimethoxypyridine and 3,5-dichloro-2,4-dihydroxypyridine as key intermediates.[20]

-

Final Step: The final conversion to Gimeracil is achieved through subsequent reactions detailed in the literature. This method is noted for its short reaction steps and simple operation.[20]

Synthesis of Oteracil Potassium: A method suitable for industrial production involves a cyclization reaction.[21]

-

Reaction Mixture: 2-carbamoylamino-2-oxyacetic acid, urea, and a catalyst are added to a solvent at room temperature.

-

Cyclization: The mixture is heated to induce a cyclization reaction.

-

Salt Formation and Crystallization: After the reaction is complete, the solution is cooled, and the pH is adjusted using a potassium hydroxide, potassium carbonate, or potassium bicarbonate solution to form the potassium salt.[21] The solution is then stirred to promote crystal growth.

-

Isolation: The resulting solid is isolated by suction filtration, washed with purified water and cold absolute ethanol, and then dried under a vacuum to yield Oteracil potassium.[21]

Analytical Protocol: UPLC Method

A rapid Ultra-Performance Liquid Chromatography (UPLC) method has been developed for the simultaneous quantification of Tegafur, Gimeracil, and Oteracil in bulk and pharmaceutical forms.[7] This method is crucial for quality control and stability testing.

Chromatographic Conditions:

-

Column: Xbridge BEH C18 (50 mm × 2.1 mm, 1.7 µm particle size).[22]

-

Mobile Phase: A mixture of acetonitrile and 0.5M ammonium formate buffer in a 20:80 (v/v) ratio.[22]

-

Flow Rate: 0.2 mL/min.[22]

-

Detection: UV detection at a wavelength of 220 nm.[22]

-

Elution Mode: Isocratic.[22]

Sample Preparation:

-

Standard Stock Solution: Accurately weigh and dissolve standards of Tegafur (e.g., 20.0 mg), Oteracil potassium (e.g., 15.8 mg), and Gimeracil (e.g., 5.8 mg) in a diluent (the mobile phase) in separate 50 mL flasks to achieve known concentrations.[7]

-

Working Standard Solution: Prepare a combined standard solution by diluting the stock solutions to achieve final concentrations representative of the dosage form (e.g., 200.0 µg/mL of Tegafur, 158.0 µg/mL of Oteracil, and 58.0 µg/mL of Gimeracil).[7]

-

Sample Solution (from capsules): The contents of one capsule are emptied into a 50 mL standard flask, dissolved in the diluent, and diluted to the same target concentrations as the working standard solution.[7]

-

Injection: The prepared solutions are injected into the UPLC system for analysis. Under these conditions, elution times are typically under 2 minutes for all three compounds.[7]

References

- 1. Facebook [cancer.gov]

- 2. Tegafur/gimeracil/oteracil (S-1) approved for the treatment of advanced gastric cancer in adults when given in combination with cisplatin: a review comparing it with other fluoropyrimidine-based therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Facebook [cancer.gov]

- 4. Tegafur [drugfuture.com]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. Tegafur | C8H9FN2O3 | CID 5386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Gimeracil | C5H4ClNO2 | CID 54679224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Potassium Oxonate | C4H2KN3O4 | CID 2723920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Oteracil - Formosa Laboratories, Inc. [formosalab.com]

- 11. CN104610180A - Oteracil potassium preparation method - Google Patents [patents.google.com]

- 12. medkoo.com [medkoo.com]

- 13. Gimeracil mixture with oteracil potassium and tegafur | C17H15ClFKN6O9 | CID 54715158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. chembk.com [chembk.com]

- 15. chembk.com [chembk.com]

- 16. nbinno.com [nbinno.com]

- 17. bloomtechz.com [bloomtechz.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. CN110655493B9 - Synthetic method of oteracil potassium - Google Patents [patents.google.com]

- 22. asiapharmaceutics.info [asiapharmaceutics.info]

The Pharmacodynamics of Gimeracil in Dihydropyrimidine Dehydrogenase (DPD) Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gimeracil, a pyridine derivative, is a potent and reversible inhibitor of dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in the catabolism of 5-fluorouracil (5-FU). This technical guide provides an in-depth exploration of the pharmacodynamics of gimeracil, focusing on its mechanism of action, its profound impact on 5-FU pharmacokinetics, and the experimental methodologies used to characterize this interaction. By inhibiting DPD, gimeracil significantly increases the bioavailability and prolongs the half-life of 5-FU, thereby enhancing its antitumor efficacy. This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biochemical and experimental pathways to serve as a comprehensive resource for professionals in oncology drug development and related fields.

Introduction

5-Fluorouracil (5-FU) has been a cornerstone of chemotherapy for various solid tumors for decades. However, its clinical utility is hampered by a narrow therapeutic index and significant inter-individual pharmacokinetic variability. A primary determinant of 5-FU's pharmacokinetics is its rapid catabolism by dihydropyrimidine dehydrogenase (DPD), an enzyme responsible for degrading over 80% of an administered 5-FU dose into inactive metabolites.[1][2] Gimeracil (5-chloro-2,4-dihydroxypyridine) is a potent inhibitor of DPD, developed to address this challenge.[3][4] By reversibly binding to DPD, gimeracil effectively blocks the degradation of 5-FU, leading to sustained therapeutic concentrations of the drug.[5][6][7] This mechanism of action is central to the efficacy of the oral fluoropyrimidine combination drug S-1, which comprises tegafur (a 5-FU prodrug), gimeracil, and oteracil potassium.[4]

Mechanism of Action of Gimeracil

Gimeracil functions as a competitive and reversible inhibitor of DPD.[5][6][7] It binds to the active site of the DPD enzyme, preventing the binding and subsequent catabolism of 5-FU.[5] This inhibition leads to a significant increase in the plasma concentration and an extension of the half-life of 5-FU, mimicking the effects of continuous intravenous 5-FU infusion with an oral formulation.[5] The reversibility of gimeracil's binding is evidenced by the return of plasma uracil levels to baseline approximately 48 hours after administration.[8]

Biochemical Pathway of 5-FU Metabolism and DPD Inhibition

The metabolic pathway of 5-FU and the point of intervention by gimeracil are illustrated in the following diagram.

Quantitative Pharmacodynamic Data

The inhibitory potency of gimeracil and its effect on the pharmacokinetics of 5-FU have been quantified in numerous studies.

In Vitro DPD Inhibition

The intrinsic inhibitory activity of gimeracil against DPD has been determined in in vitro assays.

| Parameter | Value | Reference |

| IC50 | 95 nM | [6] |

Pharmacokinetics of Gimeracil

The pharmacokinetic profile of gimeracil has been characterized in clinical trials of S-1.

| Parameter | Value (Mean ± SD or Range) | Patient Population | Reference |

| Cmax (ng/mL) | 223.3 ± 71.9 | Korean Gastric Cancer Patients | [5] |

| 179.3 ± 46.9 | Chinese Cancer Patients (Fasting) | [8] | |

| Tmax (hr) | 1.0 (0.5 - 2.0) | Korean Gastric Cancer Patients | [5] |

| 0.5 (0.5 - 1.0) | Chinese Cancer Patients (Fasting) | [8] | |

| AUC0-t (ng·h/mL) | 741.8 ± 189.5 | Korean Gastric Cancer Patients | [5] |

| 569.7 ± 136.2 | Chinese Cancer Patients (Fasting) | [8] | |

| t1/2 (hr) | 4.3 ± 0.8 | Korean Gastric Cancer Patients | [5] |

| 4.1 ± 0.8 | Chinese Cancer Patients (Fasting) | [8] |

Effect of Gimeracil on 5-FU Pharmacokinetics (from S-1 studies)

The co-administration of gimeracil within the S-1 formulation dramatically alters the pharmacokinetic profile of 5-FU derived from tegafur.

| Parameter | 5-FU (with Gimeracil) (Mean ± SD or Range) | Patient Population | Reference |

| Cmax (ng/mL) | 128.5 ± 41.5 | Japanese Cancer Patients | [9] |

| 83.1 ± 38.6 | Korean Gastric Cancer Patients | [5] | |

| 73.1 ± 28.5 | Chinese Cancer Patients (Fasting) | [8] | |

| Tmax (hr) | 3.5 ± 1.7 | Japanese Cancer Patients | [9] |

| 2.0 (1.0 - 6.0) | Korean Gastric Cancer Patients | [5] | |

| 2.0 (0.5 - 4.0) | Chinese Cancer Patients (Fasting) | [8] | |

| AUC0-14h (ng·h/mL) | 723.9 ± 272.7 | Japanese Cancer Patients | [9] |

| AUC0-t (ng·h/mL) | 674.8 ± 321.4 | Korean Gastric Cancer Patients | [5] |

| 513.8 ± 204.0 | Chinese Cancer Patients (Fasting) | [8] | |

| t1/2 (hr) | 1.9 ± 0.4 | Japanese Cancer Patients | [9] |

| 7.9 ± 8.1 | Korean Gastric Cancer Patients | [5] | |

| 6.7 ± 5.0 | Chinese Cancer Patients (Fasting) | [8] |

Experimental Protocols

In Vitro DPD Inhibition Assay (Representative Protocol)

This protocol describes a general method for determining the inhibitory activity of gimeracil on DPD in vitro.

Materials:

-

Recombinant human DPD or liver cytosol as the enzyme source.

-

Gimeracil stock solution.

-

[14C]5-Fluorouracil (radiolabeled substrate).

-

NADPH (cofactor).

-

Potassium phosphate buffer.

-

Reaction termination solution (e.g., perchloric acid).

-

HPLC system with a radiodetector or a fraction collector and liquid scintillation counter.

Procedure:

-

Prepare Reaction Mixtures: In microcentrifuge tubes, prepare reaction mixtures containing potassium phosphate buffer, NADPH, and the DPD enzyme source.

-

Add Inhibitor: Add varying concentrations of gimeracil to the respective tubes. Include a control with no inhibitor.

-

Pre-incubation: Pre-incubate the mixtures at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Start the enzymatic reaction by adding a known concentration of [14C]5-FU to each tube.

-

Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Terminate Reaction: Stop the reaction by adding the termination solution.

-

Sample Preparation: Centrifuge the samples to pellet precipitated proteins.

-

Analysis: Inject the supernatant onto an HPLC system to separate the unreacted [14C]5-FU from its radiolabeled metabolites (e.g., dihydro-5-fluorouracil).

-

Quantification: Quantify the amount of substrate and product by measuring the radioactivity in the corresponding HPLC peaks.

-

Data Analysis: Calculate the rate of 5-FU metabolism in the presence and absence of gimeracil. Determine the percent inhibition for each gimeracil concentration and calculate the IC50 value.

Simultaneous Quantification of Gimeracil and 5-FU in Human Plasma by LC-MS/MS (Representative Protocol)

This protocol outlines a general method for the simultaneous quantification of gimeracil and 5-FU in plasma samples.

Materials:

-

Human plasma samples.

-

Gimeracil and 5-FU analytical standards.

-

Stable isotope-labeled internal standards for gimeracil and 5-FU.

-

Methanol (LC-MS grade).

-

Formic acid (LC-MS grade).

-

Water (LC-MS grade).

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer).

Procedure:

-

Sample Preparation:

-

To a small volume of plasma (e.g., 100 µL), add an internal standard solution.

-

Precipitate proteins by adding a larger volume of cold methanol.

-

Vortex and centrifuge to pellet the proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample onto a C18 reverse-phase HPLC column.

-

Use a gradient elution with mobile phases typically consisting of water and methanol with a small amount of formic acid.

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent-to-daughter ion transitions for gimeracil, 5-FU, and their respective internal standards.

-

-

Data Analysis:

-

Construct calibration curves using the peak area ratios of the analytes to their internal standards.

-

Determine the concentrations of gimeracil and 5-FU in the unknown plasma samples by interpolating from the calibration curves.

-

Logical Relationships in Gimeracil-Mediated DPD Inhibition

The interplay between gimeracil, DPD, 5-FU, and the resulting clinical outcomes can be visualized as a logical relationship diagram.

Conclusion

Gimeracil is a cornerstone in the modern oral fluoropyrimidine-based chemotherapy, primarily through its potent and reversible inhibition of DPD. This pharmacodynamic action fundamentally alters the pharmacokinetic profile of 5-FU, leading to enhanced therapeutic exposure from an oral formulation. The quantitative data and experimental protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals. A thorough understanding of the pharmacodynamics of gimeracil is critical for the optimization of existing therapies and the development of novel DPD-inhibitor-based cancer treatments.

References

- 1. Phenotypic profiling of DPYD variations relevant to 5-fluorouracil sensitivity using real-time cellular analysis and in vitro measurement of enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. DPYD and Fluorouracil-Based Chemotherapy: Mini Review and Case Report - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cloud-clone.us [cloud-clone.us]

- 6. assaygenie.com [assaygenie.com]

- 7. impactfactor.org [impactfactor.org]

- 8. mybiosource.com [mybiosource.com]

- 9. Association of 5-FU Therapeutic Drug Monitoring to DPD Phenotype Assessment May Reduce 5-FU Under-Exposure - PMC [pmc.ncbi.nlm.nih.gov]

The Guardian of the Gut: Oteracil Potassium's Role in Mitigating 5-Fluorouracil Gastrointestinal Toxicity

A Technical Guide for Researchers and Drug Development Professionals

Abstract

5-Fluorouracil (5-FU) has long been a cornerstone of chemotherapy for various solid tumors, yet its clinical utility is frequently hampered by severe gastrointestinal (GI) toxicities, such as mucositis and diarrhea.[1][2][3][4] These adverse effects not only impact patient quality of life but can also lead to dose reductions or treatment discontinuation. Oteracil potassium, a component of the oral fluoropyrimidine S-1, has emerged as a key agent in selectively protecting the gastrointestinal tract from 5-FU-induced damage. This technical guide provides an in-depth exploration of the mechanism of action of oteracil potassium, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the core biological pathways.

Introduction: The Challenge of 5-FU-Induced Gastrointestinal Toxicity

5-Fluorouracil exerts its cytotoxic effects by interfering with DNA and RNA synthesis.[5][6][7] Its active metabolites, such as fluorodeoxyuridine monophosphate (FdUMP) and fluorouridine triphosphate (FUTP), disrupt cellular processes in rapidly dividing cells, including those of the gastrointestinal mucosa.[8][9] This leads to mucosal injury, inflammation, and the clinical manifestations of diarrhea and mucositis.[3][4][10][11] The incidence of grade 3 or 4 diarrhea can be significant, impacting patient outcomes and treatment adherence.

S-1 is an oral anticancer agent that combines tegafur (a prodrug of 5-FU), gimeracil (a dihydropyrimidine dehydrogenase inhibitor), and oteracil potassium.[12][13][14] This combination is designed to enhance the antitumor activity of 5-FU while reducing its toxicity.[15] Gimeracil maintains higher plasma concentrations of 5-FU, while oteracil potassium is specifically included to mitigate its gastrointestinal side effects.[13][16]

Mechanism of Action of Oteracil Potassium

Oteracil potassium selectively reduces 5-FU's toxicity in the gastrointestinal tract by inhibiting the enzyme orotate phosphoribosyltransferase (OPRT).[13][16][17][18]

-

Enzyme Inhibition: OPRT is a key enzyme in the anabolic pathway of 5-FU, catalyzing its conversion to fluorouridine monophosphate (FUMP).[6][19][20][21]

-

Tissue-Specific Distribution: Following oral administration, oteracil potassium is distributed at high concentrations in the gastrointestinal tissues.[22]

-

Selective Protection: This high local concentration allows for potent inhibition of OPRT specifically within the GI mucosa. By blocking the conversion of 5-FU to FUMP in these tissues, oteracil potassium prevents the subsequent formation of cytotoxic metabolites that would otherwise damage the intestinal lining.[13][17][22] Importantly, oteracil does not significantly distribute to tumor tissues or the bone marrow, thus not compromising the systemic antitumor efficacy of 5-FU.[22]

Signaling Pathway of 5-FU Metabolism and Oteracil Intervention

Caption: Mechanism of Oteracil Potassium in reducing 5-FU GI toxicity.

Quantitative Data on the Efficacy of Oteracil Potassium

The inclusion of oteracil potassium in S-1 has demonstrated a significant reduction in the incidence and severity of 5-FU-related gastrointestinal toxicities in both preclinical and clinical settings.

Table 1: Preclinical Data on Oteracil's Effect on 5-FU Toxicity in Rats

| Parameter | 5-FU Alone | 5-FU + Oteracil Potassium | Reference |

| Body Weight Loss | Significant Decrease | Less Pronounced Decrease | [23] |

| Incidence of Diarrhea | Severe | Markedly Reduced | [22] |

| Intestinal Injury (Histopathology) | Severe Mucosal Damage | Mild to No Damage | [22][23] |

| 5-FU concentration in GI tissue | High | High | [22] |

| FUMP concentration in GI tissue | High | Significantly Lower | [22] |

Table 2: Clinical Data on Gastrointestinal Adverse Events with S-1 (Containing Oteracil Potassium)

| Adverse Event (Grade 3/4) | S-1 based Regimens (%) | 5-FU based Regimens (%) | Clinical Trial/Study |

| Diarrhea | 3-10% | 10-25% | [13] |

| Stomatitis/Mucositis | 1-7% | 5-15% | [12][13] |

| Nausea | 2-8% | 5-12% | [12][14][24][25] |

| Vomiting | 2-6% | 4-10% | [14][24][25] |

Note: Percentages are approximate and can vary based on the specific study, patient population, and combination regimen.

Experimental Protocols

Preclinical Assessment of 5-FU-Induced Intestinal Mucositis in Rodents

A common experimental workflow to evaluate the protective effects of oteracil potassium is as follows:

Caption: Experimental workflow for preclinical mucositis studies.

Detailed Methodology:

-

Animal Model: Male Wistar rats or mice are commonly used.[11][26][27]

-

Induction of Mucositis: 5-FU is typically administered via intraperitoneal (i.p.) injection at doses ranging from 50 mg/kg to 200 mg/kg, either as a single dose or in multiple doses over several days.[11][27][28][29][30]

-

Treatment Groups:

-

Control group (vehicle administration).

-

5-FU group.

-

5-FU + Oteracil Potassium group (oteracil administered orally prior to 5-FU).

-

-

Clinical Assessment:

-

Histopathological Evaluation:

-

Biochemical Markers of Inflammation:

In Vitro Assessment of OPRT Inhibition

Experimental Workflow:

Caption: Workflow for in vitro OPRT inhibition assay.

Methodology:

-

Enzyme Source: Cell-free extracts are prepared from homogenized gastrointestinal tissue or cancer cell lines.

-

Reaction Mixture: The reaction mixture contains the enzyme source, 5-FU, the cofactor phosphoribosyl pyrophosphate (PRPP), and varying concentrations of oteracil potassium.[22]

-

Incubation: The mixture is incubated at 37°C for a defined period.

-

Quantification: The reaction is stopped, and the amount of FUMP produced is quantified using High-Performance Liquid Chromatography (HPLC).

-

Data Analysis: The inhibitory effect of oteracil is determined by measuring the reduction in FUMP formation. The half-maximal inhibitory concentration (IC50) can then be calculated.

Logical Relationships and Clinical Implications

The selective action of oteracil potassium is a prime example of targeted toxicity reduction in chemotherapy.

References

- 1. researchgate.net [researchgate.net]

- 2. A fatal myelosuppression, diarrhea and neurotoxicity induced by combination of irinotecan and tegafur-gimeracil-oteracil potassium in the treatment of colon cancer: a case report - Liu - Translational Cancer Research [tcr.amegroups.org]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. 5-Fluorouracil Induces Diarrhea with Changes in the Expression of Inflammatory Cytokines and Aquaporins in Mouse Intestines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cancernetwork.com [cancernetwork.com]

- 6. 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ClinPGx [clinpgx.org]

- 10. 5-Fluorouracil induced intestinal mucositis via nuclear factor-κB activation by transcriptomic analysis and in vivo bioluminescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Amelioration of 5-fluorouracil-induced intestinal mucositis by Streptococcus thermophilus ST4 in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nab-paclitaxel plus tegafur gimeracil oteracil potassium capsule (S-1) as first-line treatment for advanced biliary tract adenocarcinoma: a phase 2 clinical trial - Zhang - Hepatobiliary Surgery and Nutrition [hbsn.amegroups.org]

- 13. Tegafur/gimeracil/oteracil (S-1) approved for the treatment of advanced gastric cancer in adults when given in combination with cisplatin: a review comparing it with other fluoropyrimidine-based therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mrmed.in [mrmed.in]

- 15. researchgate.net [researchgate.net]

- 16. Effects of Tegafur, Gimeracil and Oteracil Potassium Capsules combined with Calf Spleen Extractive Injection on serum VEGF and MMP-9 in patients with advanced gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Orotate phosphoribosyltransferase levels measured by a newly established enzyme‐linked immunosorbent assay in gastric carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Orotate phosphoribosyltransferase - Wikipedia [en.wikipedia.org]

- 20. taylorandfrancis.com [taylorandfrancis.com]

- 21. Recent Updates on Mechanisms of Resistance to 5-Fluorouracil and Reversal Strategies in Colon Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Inhibition by oxonic acid of gastrointestinal toxicity of 5-fluorouracil without loss of its antitumor activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Reduction of 5-fluorouracil (5-FU) gastrointestinal (GI) toxicity resulting from the protection of thymidylate synthase (TS) in GI tissue by repeated simultaneous administration of potassium oxonate (Oxo) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. apollopharmacy.in [apollopharmacy.in]

- 25. medindia.net [medindia.net]

- 26. 5-Fluorouracil administration using clinical treatment protocol causes mucositis in the ileum in Wistar rats | Research, Society and Development [rsdjournal.org]

- 27. tandfonline.com [tandfonline.com]

- 28. Clinical and histopathological evaluation of 5-fluorouracil-induced oral mucositis in a rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 29. A Rat Model for Oral Mucositis Induced by a Single Administration of 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Characterization of a novel dual murine model of chemotherapy-induced oral and intestinal mucositis - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Healing action of topical chamomile on 5-fluoracil induced oral mucositis in hamster - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Cytotoxicity of Tegafur-Gimeracil-Oteracil Potassium (S-1) on Gastric Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastric cancer remains a significant global health challenge with a high mortality rate.[1] Tegafur-gimeracil-oteracil potassium, commercially known as S-1, is an oral fluoropyrimidine-based anticancer drug that has become a cornerstone in the treatment of advanced gastric cancer, particularly in East Asia.[2][3] S-1 is a combination of three pharmacological agents: tegafur, a prodrug of 5-fluorouracil (5-FU); gimeracil, an inhibitor of dihydropyrimidine dehydrogenase (DPD); and oteracil potassium, which inhibits orotate phosphoribosyltransferase (OPRT) in the gastrointestinal tract.[4] This formulation is designed to enhance the antitumor activity of 5-FU while mitigating its gastrointestinal toxicity.[4]

This technical guide provides an in-depth overview of the in vitro cytotoxicity of S-1 on gastric cancer cells. It is important to note that while S-1 is widely studied in clinical and in vivo settings, detailed in vitro data on S-1 as a single agent, such as specific IC50 values and direct modulation of signaling pathways, are not extensively available in publicly accessible literature. Much of the understanding of its cellular effects is extrapolated from the known mechanisms of its active metabolite, 5-FU. This guide synthesizes the available information and provides detailed experimental protocols for key assays used to evaluate the cytotoxic effects of S-1.

Mechanism of Action

The efficacy of S-1 is derived from the synergistic action of its three components, which ultimately leads to a higher concentration and sustained activity of 5-FU in tumor cells.

-

Tegafur : A prodrug that is gradually converted to the cytotoxic agent 5-FU in the body.[4]

-

Gimeracil : A potent inhibitor of DPD, the primary enzyme responsible for the degradation of 5-FU. By inhibiting DPD, gimeracil increases the plasma concentration and prolongs the half-life of 5-FU.[4]

-

Oteracil Potassium : This component primarily localizes in the gastrointestinal tract and inhibits the enzyme OPRT, which is involved in the conversion of 5-FU to its active metabolites. This selective inhibition in the gut reduces local 5-FU activation, thereby decreasing gastrointestinal side effects such as diarrhea and mucositis.[4]

The resulting 5-FU is then metabolized within the cancer cells into its active forms, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP) and 5-fluorouridine triphosphate (FUTP). FdUMP inhibits thymidylate synthase, a critical enzyme in DNA synthesis, leading to DNA damage and apoptosis. FUTP is incorporated into RNA, disrupting its function and contributing to cytotoxicity.

Data Presentation

While specific in vitro cytotoxicity data for S-1 monotherapy is limited, this section presents relevant available data to provide insights into its effects on gastric cancer cells.

Combination Therapy: S-1 with Huaier Granule

A study investigating the combination of S-1 with Huaier granule, a traditional Chinese medicine, in stage IIb gastric cancer patients also explored the effects of Huaier polysaccharides on gastric cancer cell lines in vitro. Although this study does not isolate the effects of S-1, it provides some context for apoptosis induction in the presence of a fluoropyrimidine-based regimen.[1][5][6]

| Cell Line | Treatment | Observation | Reference |

| SGC-7901 | Huaier Polysaccharide | Time- and dose-dependent inhibition of proliferation and induction of apoptosis. | [1][5][6] |

It is crucial to note that the in vitro experiments in this study were conducted with Huaier polysaccharides alone, while the clinical observations were in patients receiving a combination of S-1 and Huaier granule.[1][5][6]

Surrogate Data: 5-Fluorouracil (5-FU) IC50 Values

Given that the cytotoxic effects of S-1 are mediated by 5-FU, the IC50 values of 5-FU in various gastric cancer cell lines can serve as a surrogate to estimate the potential potency of S-1. The enhanced bioavailability and sustained levels of 5-FU achieved with S-1 suggest that its IC50 values would likely be lower than those of 5-FU alone.

| Cell Line | 5-FU IC50 (µM) | Reference |

| AGS | Varies by study | [7] |

| MKN-45 | Varies by study | [7] |

| SGC-7901 | Varies by study | [7] |

| KATO-III | Varies by study | [7] |

Note: IC50 values for 5-FU can vary significantly between studies due to differences in experimental conditions such as cell density, incubation time, and assay method.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the in vitro cytotoxicity of S-1 on gastric cancer cells.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cell viability.

-

Cell Seeding : Plate gastric cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Drug Treatment : Prepare serial dilutions of S-1 (or its active components) in culture medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include untreated control wells and solvent control wells.

-

Incubation : Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

-

MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization : Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Seeding and Treatment : Seed gastric cancer cells in 6-well plates and treat with various concentrations of S-1 for the desired time.

-

Cell Harvesting : Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining : Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation : Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry : Analyze the stained cells by flow cytometry.

-

Viable cells : Annexin V-negative and PI-negative.

-

Early apoptotic cells : Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.

-

Necrotic cells : Annexin V-negative and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses PI to stain DNA and analyze the distribution of cells in different phases of the cell cycle via flow cytometry.

-

Cell Seeding and Treatment : Culture gastric cancer cells in 6-well plates and treat with S-1.

-

Cell Harvesting and Fixation : Harvest the cells and wash with PBS. Fix the cells in cold 70% ethanol and store at -20°C overnight.

-

Staining : Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Incubation : Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry : Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Visualizations

The cytotoxic effects of S-1, through its active metabolite 5-FU, are known to interfere with fundamental cellular processes. While direct in vitro studies on S-1's impact on specific signaling pathways in gastric cancer are not widely reported, its mechanism of action suggests downstream effects on pathways crucial for cell survival and proliferation, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[8][9]

Mechanism of Action of S-1

Caption: Mechanism of action of S-1 components.

Downstream Effects of 5-FU

Caption: Downstream cytotoxic effects of 5-FU.

PI3K/Akt/mTOR Signaling Pathway

Caption: The PI3K/Akt/mTOR signaling pathway in gastric cancer.

MAPK/ERK Signaling Pathway

Caption: The MAPK/ERK signaling pathway in gastric cancer.

References

- 1. Huaier Granule Combined with Tegafur Gimeracil Oteracil Potassium Promotes Stage IIb Gastric Cancer Prognosis and Induces Gastric Cancer Cell Apoptosis by Regulating Livin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tegafur/gimeracil/oteracil (S-1) approved for the treatment of advanced gastric cancer in adults when given in combination with cisplatin: a review comparing it with other fluoropyrimidine-based therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Huaier Granule Combined with Tegafur Gimeracil Oteracil Potassium Promotes Stage IIb Gastric Cancer Prognosis and Induces Gastric Cancer Cell Apoptosis by Regulating Livin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficacy of a Single-Agent Ts1 (Tegafur, Gimeracil, and Oteracil) in Recurrent Gastric Cancer after Progression from Previous Oxaliplatin, Irinotecan, and Anti-Her2 Targeted Therapy: A Case Report | Asian Pacific Journal of Cancer Care [waocp.com]

- 6. S-1 monotherapy as second line chemotherapy in advanced gastric cancer patients previously treated with cisplatin/infusional fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Role of PI3K/Akt/mTOR Signaling in Gastric Carcinoma [mdpi.com]

- 8. MAP Kinases Pathways in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting PI3K/AKT/mTOR and MAPK Signaling Pathways in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Initial Preclinical Evaluation of S-1 in Murine Cancer Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evaluation of S-1, an oral fluoropyrimidine-based anticancer drug, within murine cancer models. S-1 is a combination drug formulation designed to enhance the efficacy and reduce the toxicity of its core component, 5-fluorouracil (5-FU). This document details its mechanism of action, typical experimental workflows, specific protocols, and summarizes key quantitative data from preclinical studies.

Mechanism of Action of S-1

S-1 is a combination of three pharmacological agents: tegafur, gimeracil, and oteracil, typically in a molar ratio of 1:0.4:1.[1][2] Each component has a distinct and complementary role in the drug's overall antitumor activity and safety profile.

-

Tegafur: A prodrug that is gradually converted to the cytotoxic agent 5-fluorouracil (5-FU) in the body.[3] 5-FU exerts its anticancer effects by inhibiting DNA synthesis and function.

-

Gimeracil (5-chloro-2,4-dihydroxypyrimidine): Enhances the antitumor activity of 5-FU by inhibiting the enzyme dihydropyrimidine dehydrogenase (DPD).[2][3] DPD is primarily responsible for the degradation of 5-FU; its inhibition leads to sustained and higher concentrations of 5-FU in both blood and tumor tissues.[2]

-

Oteracil (Potassium Oxonate): Reduces the gastrointestinal toxicity associated with 5-FU.[3] Oteracil is an inhibitor of the enzyme orotate phosphoribosyltransferase (OPRT), which is involved in the phosphorylation and activation of 5-FU. By selectively inhibiting OPRT in the gastrointestinal mucosa, oteracil decreases the local concentration of active 5-FU metabolites, thereby mitigating side effects like diarrhea and stomatitis.[1][2]

The combined action of these three components allows for effective oral administration, sustained 5-FU levels at the tumor site, and a more manageable toxicity profile compared to 5-FU alone.

General Workflow for Preclinical Evaluation in Murine Models

The preclinical assessment of S-1 in murine models follows a structured workflow designed to evaluate its antitumor efficacy and tolerability. This process typically involves establishing tumors in mice, administering the therapeutic agent, and monitoring various endpoints.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of preclinical data. The following protocols are synthesized from published studies on S-1 evaluation in murine cancer models.[2][4]

3.1 Animals and Housing

-

Animal Models: Immunodeficient mice (e.g., BALB/c nude mice) are used for studies involving human tumor xenografts.[2] Syngeneic mouse models (e.g., C57BL/6) are used for evaluating therapies in the context of a competent immune system.[5][6]

-

Housing: Animals are typically housed in a specific pathogen-free (SPF) environment with controlled temperature, humidity, and light-dark cycles, with ad libitum access to food and water.

3.2 Tumor Cell Culture and Implantation

-

Cell Lines: Human cancer cell lines (e.g., Lu-99 non-small cell lung cancer, Col-1 colorectal cancer, KM20C colorectal cancer) are cultured in appropriate media under standard conditions (37°C, 5% CO2).[2]

-

Implantation: A suspension of tumor cells (typically 1 x 10^6 to 1 x 10^7 cells in sterile PBS or culture medium) is injected subcutaneously into the flank of each mouse.[7]

3.3 Drug Preparation and Administration

-

S-1 Preparation: S-1 is prepared by mixing its three components (tegafur, gimeracil, oteracil) at a molar ratio of 1:0.4:1 in a vehicle solution, commonly 0.5% hydroxypropyl methylcellulose (HPMC).[2]

-

Administration: The S-1 suspension is administered orally (p.o.) via gavage. A common dosing schedule is once daily for 14 or 21 consecutive days.[1][2]

3.4 Study Design and Monitoring

-

Group Allocation: Once tumors reach a mean volume of approximately 150-200 mm³, mice are randomized into different treatment groups (e.g., vehicle control, S-1 monotherapy, combination therapy).[2] Each group typically consists of 6-8 mice.[2]

-

Tumor Measurement: Tumor dimensions are measured two to three times per week using calipers. Tumor volume (TV) is calculated using the formula: TV = (length × width²) / 2.

-

Toxicity Monitoring: Animal body weight is measured regularly as an indicator of systemic toxicity. Significant weight loss (>15-20%) may necessitate dose reduction or cessation of treatment.

-

Endpoints: The primary efficacy endpoint is often tumor growth inhibition (TGI). TGI is calculated at the end of the study using the formula: TGI (%) = [1 - (Mean TV of treated group / Mean TV of control group)] × 100.

Quantitative Data Summary

The antitumor activity of S-1 has been demonstrated across a variety of murine tumor models, both as a single agent and in combination with targeted therapies.[1][2] In mice, S-1 has been shown to be consistently more potent in inhibiting tumor growth than tegafur alone, 5-FU, or tegafur-uracil (UFT).[1]

Table 1: Antitumor Activity of S-1 Monotherapy in Human Cancer Xenograft Models

| Cancer Type | Cell Line | S-1 Dose (mg/kg) & Schedule | Outcome | Reference |

| Non-Small Cell Lung | Lu-99 | 8.3, p.o., daily (days 1-14) | Significant tumor growth delay | [2] |

| Colorectal | Col-1 | 6.9, p.o., daily (days 1-14) | Significant tumor growth delay | [2] |

| Colorectal | KM20C | 6.9, p.o., daily (days 1-14) | Significant tumor growth delay | [2] |

Table 2: Antitumor Activity of S-1 in Combination with Targeted Agents

| Cancer Type | Cell Line | Combination Regimen | Outcome | Reference |

| Non-Small Cell Lung | Lu-99 | S-1 (8.3 mg/kg) + Erlotinib (100 mg/kg) | Superior tumor growth inhibition vs. either monotherapy (p<0.01) | [2] |

| Colorectal | Col-1 | S-1 (6.9 mg/kg) + Bevacizumab (5 mg/kg) | Complete tumor growth inhibition (p<0.01 vs. monotherapy) | [2] |

| Colorectal | KM20C | S-1 (6.9 mg/kg) + Bevacizumab (5 mg/kg) | Superior tumor growth inhibition vs. either monotherapy (p<0.01) | [2] |

| 5-FU Resistant Colorectal | KM12C/5-FU | S-1 (6.9 mg/kg) + Cetuximab (1 mg/body) | Superior tumor growth inhibition vs. either monotherapy (p<0.01) | [2] |

Note: The treatments were reported to be well-tolerated, with no significant differences in body weight changes observed between monotherapy and combination therapy groups.[2]

Conclusion

The initial preclinical evaluation of S-1 in murine cancer models has consistently demonstrated its potent antitumor activity across various tumor types. The unique three-component formulation successfully enhances the therapeutic index of 5-FU by maintaining its active concentration while mitigating gastrointestinal toxicity.[1][2] Studies in xenograft models have not only validated its efficacy as a single agent but have also highlighted its potential as a powerful combination partner with modern targeted therapies, showing synergistic effects without a significant increase in toxicity.[2] These preclinical findings have provided a strong rationale for the successful clinical development and application of S-1 in treating a range of solid tumors.

References

- 1. The European Medicines Agency Review of Tegafur/Gimeracil/Oteracil (Teysuno™) for the Treatment of Advanced Gastric Cancer When Given in Combination with Cisplatin: Summary of the Scientific Assessment of the Committee for Medicinal Products for Human Use (CHMP) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Combination therapy using oral S-1 and targeted agents against human tumor xenografts in nude mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical/clinical trials of thrice-weekly administration of a combination of tegafur/gimeracil/oteracil (TS-1) and toceranib phosphate in dogs with intranasal tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preclinical Mouse Cancer Models: A Maze of Opportunities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Antitumor Activity of Combinations of Cytotoxic Chemotherapy and Immune Checkpoint Inhibitors Is Model-Dependent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preclinical murine tumor models: A structural and functional perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preclinical safety evaluation in murine tumor models [bio-protocol.org]

Molecular targets of Tegafur-gimeracil-oteracil potassium metabolites

An In-depth Technical Guide on the Molecular Targets of Tegafur-Gimeracil-Oteracil Potassium Metabolites

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, an oral fluoropyrimidine-based combination agent, is a cornerstone in the treatment of various solid tumors. Its efficacy and safety profile are intricately linked to the complex interplay of its components and their respective metabolites. This technical guide provides a comprehensive overview of the molecular targets of the metabolites of tegafur, gimeracil, and oteracil potassium. It details their mechanisms of action, summarizes key quantitative data, outlines relevant experimental protocols, and illustrates the critical signaling pathways involved. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the fields of oncology, pharmacology, and medicinal chemistry.

Introduction

The combination of tegafur, gimeracil, and oteracil potassium represents a sophisticated approach to cancer chemotherapy. Tegafur, a prodrug of 5-fluorouracil (5-FU), provides the cytotoxic component. Gimeracil enhances the efficacy of 5-FU by inhibiting its degradation, while oteracil mitigates gastrointestinal toxicity by preventing the activation of 5-FU in the gut mucosa. Understanding the specific molecular targets of the metabolites of each of these components is crucial for optimizing therapeutic strategies, overcoming resistance, and designing novel anticancer agents.

Metabolism and Molecular Targets

Tegafur

Tegafur itself is inactive and requires metabolic activation to exert its cytotoxic effects. This activation primarily occurs in the liver, leading to the formation of the active anticancer agent, 5-fluorouracil (5-FU).

-

Primary Active Metabolite: 5-Fluorouracil (5-FU) 5-FU is the central cytotoxic metabolite of tegafur. Its anticancer activity is mediated through the inhibition of thymidylate synthase (TS) and the incorporation of its metabolites into RNA and DNA.

-

Mechanism of Action:

-

Inhibition of Thymidylate Synthase (TS): 5-FU is converted intracellularly to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP). FdUMP forms a stable ternary complex with thymidylate synthase and its cofactor, 5,10-methylenetetrahydrofolate. This complex inhibits the enzyme's function, leading to a depletion of deoxythymidine triphosphate (dTTP), an essential precursor for DNA synthesis. The resulting "thymineless death" is a primary mechanism of 5-FU-induced cytotoxicity.

-

Incorporation into RNA: 5-FU can also be converted to 5-fluorouridine triphosphate (FUTP), which is then incorporated into RNA in place of uridine triphosphate (UTP). This incorporation disrupts RNA processing and function, leading to errors in protein synthesis and cell death.

-

Incorporation into DNA: 5-Fluorodeoxyuridine triphosphate (FdUTP) can be incorporated into DNA, leading to DNA fragmentation and instability.

-

-

-

Other Metabolites: The metabolism of tegafur also produces dihydrofluorouracil (DHFU) via the enzyme dihydropyrimidine dehydrogenase (DPD), which is then further catabolized. However, the primary focus of its therapeutic action remains the generation of 5-FU.

Gimeracil

Gimeracil's primary role is to enhance the bioavailability and antitumor activity of 5-FU by inhibiting its degradation.

-

Primary Molecular Target: Dihydropyrimidine Dehydrogenase (DPD) Gimeracil is a potent, reversible inhibitor of dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in the catabolism of 5-FU. By inhibiting DPD, gimeracil increases the concentration and prolongs the half-life of 5-FU in the plasma and tumor tissues, thereby enhancing its cytotoxic effects.

Oteracil

Oteracil is included in the combination to reduce the gastrointestinal side effects associated with 5-FU.

-

Primary Molecular Target: Orotate Phosphoribosyltransferase (OPRT) Oteracil acts as a competitive inhibitor of orotate phosphoribosyltransferase (OPRT) in the gastrointestinal tract. OPRT is one of the enzymes responsible for the conversion of 5-FU to its active metabolites. By inhibiting OPRT locally in the gut, oteracil prevents the activation of 5-FU in the gastrointestinal mucosa, thereby reducing local toxicity such as diarrhea and mucositis, without compromising the systemic antitumor effect of 5-FU.

Quantitative Data

The following table summarizes key quantitative data related to the molecular interactions of the metabolites.

| Component | Metabolite/Target | Parameter | Value | Organism/System | Reference |

| Gimeracil | DPD | IC50 | 0.07 µM | Human Liver Cytosol | |

| Oteracil | OPRT | Ki | 10 nM | Rat Intestinal Mucosa | |

| 5-FU (from Tegafur) | Thymidylate Synthase | Ki (for FdUMP) | ~1 nM | Varies |

Experimental Protocols

Determination of DPD Inhibition by Gimeracil (IC50)

This protocol is based on methodologies described for assessing DPD activity.

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of gimeracil on DPD activity.

-

Materials:

-

Human liver cytosol (as a source of DPD)

-

Substrate: 5-Fluorouracil (5-FU)

-

Cofactor: NADPH

-

Inhibitor: Gimeracil

-

Reaction buffer (e.g., potassium phosphate buffer)

-

HPLC system for analysis

-

-

Procedure:

-

Prepare a series of dilutions of gimeracil in the reaction buffer.

-

In a reaction vessel, combine the human liver cytosol, NADPH, and a specific concentration of gimeracil.

-

Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding 5-FU.

-

Incubate the reaction mixture at 37°C for a defined period.

-

Stop the reaction (e.g., by adding a strong acid).

-

Analyze the concentration of the 5-FU metabolite, dihydrofluorouracil (DHFU), using HPLC.

-

Plot the percentage of DPD inhibition against the logarithm of the gimeracil concentration.

-

Calculate the IC50 value from the resulting dose-response curve.

-

Determination of OPRT Inhibition by Oteracil (Ki)

This protocol outlines a general approach for determining the inhibition constant (Ki) of oteracil for OPRT.

-

Objective: To determine the inhibition constant (Ki) of oteracil for OPRT.

-

Materials:

-

Purified or partially purified OPRT (e.g., from rat intestinal mucosa)

-

Substrates: Orotic acid and 5-phosphoribosyl-1-pyrophosphate (PRPP)

-

Inhibitor: Oteracil

-

Reaction buffer

-

Method for detecting the product, orotidine 5'-monophosphate (OMP) (e.g., spectrophotometric or radioisotopic assay)

-

-

Procedure:

-

Perform a series of enzyme activity assays at varying concentrations of the substrate (orotic acid) and a fixed concentration of PRPP.

-

Repeat these assays in the presence of several different fixed concentrations of oteracil.

-

Measure the initial reaction velocities for each condition.

-

Generate a Lineweaver-Burk or Michaelis-Menten plot for each concentration of the inhibitor.

-

Analyze the data to determine the type of inhibition (e.g., competitive, non-competitive).

-

Calculate the Ki value from the changes in the apparent Km and/or Vmax in the presence of the inhibitor.

-

Signaling Pathways and Workflows

Metabolic Activation of Tegafur and Mechanism of Action of 5-FU

Caption: Metabolic activation of tegafur to 5-FU and its subsequent effects on RNA, DNA, and thymidylate synthase.

Role of Gimeracil and Oteracil in Modulating 5-FU Activity

Caption: Gimeracil enhances systemic 5-FU levels by inhibiting DPD, while oteracil reduces GI toxicity by inhibiting local 5-FU activation by OPRT.

Experimental Workflow for Target Identification and Validation

Caption: A generalized workflow for the identification and validation of molecular drug targets.

Conclusion

The therapeutic success of this compound is a testament to the power of rationally designed combination chemotherapy. The distinct and complementary roles of each component's metabolites—cytotoxicity from tegafur's metabolite 5-FU, potentiation by gimeracil's inhibition of DPD, and toxicity mitigation via oteracil's inhibition of OPRT—highlight the importance of a deep understanding of their molecular targets. The information presented in this guide, from quantitative interaction data to experimental methodologies and pathway visualizations, provides a solid foundation for further research and development in this area. Future investigations may focus on mechanisms of resistance, the identification of novel synergistic combinations, and the development of next-generation fluoropyrimidine-based therapies with improved efficacy and safety profiles.

The Conversion of Tegafur to 5-Fluorouracil: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic conversion of the prodrug Tegafur into its active form, 5-fluorouracil (5-FU), a cornerstone of various chemotherapy regimens. This document details the enzymatic pathways, presents key quantitative data, outlines experimental protocols, and provides visualizations to facilitate a deeper understanding of this critical bioactivation process.

Introduction

Tegafur, a fluoropyrimidine analog, serves as an orally administered prodrug of 5-FU. Its efficacy is entirely dependent on its biotransformation into 5-FU, which then exerts its cytotoxic effects by inhibiting thymidylate synthase and incorporating into RNA and DNA. The conversion of Tegafur to 5-FU is a multi-faceted process, primarily occurring in the liver and involving several key enzymes. Understanding the nuances of this pathway, the enzymes involved, and their kinetics is paramount for optimizing drug efficacy, predicting patient responses, and mitigating toxicity.

The Enzymatic Conversion Pathway

The bioactivation of Tegafur to 5-FU is principally mediated by two distinct enzymatic pathways: the cytochrome P450 (CYP) system in the liver microsomes and thymidine phosphorylase (TP) found in various tissues, including tumors.

Cytochrome P450-Mediated Conversion

The primary route for Tegafur activation is through hydroxylation by CYP enzymes in the liver.[1][2] Among the various CYP isoforms, CYP2A6 has been identified as the principal enzyme responsible for this conversion.[1][2][3] Other isoforms, including CYP1A2 , CYP2C8 , and CYP2E1 , have also been shown to contribute to a lesser extent, with their relative importance potentially varying between individuals.[4][5]

The conversion process is also enantioselective. Tegafur is a racemic mixture of R- and S-enantiomers. Studies have shown that the R-enantiomer of Tegafur is the preferred substrate for CYP2A6, exhibiting a significantly higher intrinsic clearance for conversion to 5-FU compared to the S-enantiomer.[5][6]

Thymidine Phosphorylase-Mediated Conversion

An alternative pathway for Tegafur activation involves the enzyme thymidine phosphorylase (TP), also known as platelet-derived endothelial cell growth factor (PD-ECGF).[7][8] This enzyme is found in the cytosol of various cells and can be expressed at higher levels in some tumor tissues compared to normal tissues.[9] This differential expression presents a potential for tumor-selective activation of Tegafur. The conversion by TP is generally considered to have a lower affinity (higher Km) for Tegafur compared to the high-affinity component of CYP2A6-mediated conversion.[1][7]

The following diagram illustrates the primary pathways for the conversion of Tegafur to 5-FU.

Quantitative Data on Enzyme Kinetics

The efficiency of the enzymatic conversion of Tegafur to 5-FU can be quantified by key kinetic parameters such as the Michaelis-Menten constant (Km), maximum velocity (Vmax), and intrinsic clearance (CLint = Vmax/Km). The following tables summarize the reported kinetic data for the primary enzymes involved.

Table 1: Kinetic Parameters for Tegafur Conversion by CYP450 Isoforms in Human Liver Microsomes

| CYP Isoform | Tegafur Enantiomer | Km (mM) | Vmax (nmol/mg/min) | Intrinsic Clearance (CLint, µL/min/mg) | Reference |

| CYP2A6 | Racemic | 0.43 ± 0.05 | 4.02 ± 1.70 | 9.35 | [2] |

| R-Tegafur | 0.17 | 1.8 | 10.6 | [6] | |

| S-Tegafur | 3.6 | 0.81 | 0.23 | [6] | |

| CYP1A2 | R-Tegafur | 1.1 | 0.35 | 0.32 | [6] |

| S-Tegafur | 1.8 | 0.23 | 0.13 | [6] | |

| CYP2E1 | R-Tegafur | 3.6 | 0.43 | 0.12 | [6] |

| S-Tegafur | 4.5 | 0.18 | 0.04 | [6] |

Data are presented as mean ± SD where available.

Table 2: Kinetic Parameters for Tegafur Conversion in Human Liver Cytosol (Thymidine Phosphorylase)

| Subcellular Fraction | Tegafur Enantiomer | Apparent Km (mM) | Apparent Vmax (pmol/min/mg) | Intrinsic Clearance (CLint, µL/min/mg) | Reference |

| Cytosol | Racemic | 16 ± 4 | - | - | [1] |

| R-Tegafur | 26 | 761 | 0.029 | [6] | |

| S-Tegafur | Not detected | Not detected | Not detected | [6] |

Note: The Vmax for the racemic mixture in cytosol was reported to be similar to that in microsomes, but a specific value was not provided in the reference.

Experimental Protocols

This section provides an overview of the methodologies used to investigate the conversion of Tegafur to 5-FU.

In Vitro Metabolism Assay using Human Liver Microsomes

This protocol is designed to determine the kinetic parameters of Tegafur conversion by CYP450 enzymes.

Materials:

-

Human liver microsomes (pooled or from individual donors)

-

Tegafur (racemic or individual enantiomers)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

5-Chloro-2,4-dihydropyridine (CDHP), a dihydropyrimidine dehydrogenase (DPD) inhibitor to prevent 5-FU degradation.[6]

-

Acetonitrile (for reaction termination)

-

Internal standard for LC-MS/MS analysis (e.g., 5-chlorouracil)

Procedure:

-

Preparation: Prepare stock solutions of Tegafur, CDHP, and the NADPH regenerating system in appropriate solvents.

-

Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (e.g., 0.1-1.0 mg/mL protein), potassium phosphate buffer, and CDHP (e.g., 10 µM). Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Add varying concentrations of Tegafur to the pre-incubated mixture. Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile.

-

Sample Preparation: Centrifuge the mixture to pellet the protein. Collect the supernatant for analysis.

-

Quantification: Analyze the concentration of 5-FU in the supernatant using a validated HPLC or LC-MS/MS method.

Assay with cDNA-Expressed Human CYP Enzymes

This method allows for the investigation of the role of specific CYP isoforms in Tegafur metabolism.

Materials:

-

Microsomes from insect or mammalian cells expressing a single human CYP isoform (e.g., CYP2A6, CYP1A2) and NADPH-cytochrome P450 reductase.

-

Other reagents are as listed in Protocol 4.1.

Procedure: The procedure is similar to that described in Protocol 4.1, with the substitution of human liver microsomes with microsomes containing the specific cDNA-expressed CYP isoform. The protein concentration of the recombinant enzyme should be optimized for the assay.

Thymidine Phosphorylase Activity Assay

This protocol can be adapted to measure the conversion of Tegafur to 5-FU by thymidine phosphorylase in cytosolic fractions.

Materials:

-

Human liver cytosol or tumor tissue homogenate (S9 fraction can also be used, which contains both microsomal and cytosolic enzymes)

-

Tegafur

-

Potassium phosphate buffer (pH 7.4)

-

Perchloric acid (for reaction termination)

-

HPLC system with UV detection

Procedure:

-

Incubation Mixture: Combine the cytosolic fraction (e.g., 0.5 mg/mL protein) with Tegafur in potassium phosphate buffer.

-

Incubation: Incubate the mixture at 37°C for a specified time (e.g., 10-60 minutes).

-

Termination of Reaction: Stop the reaction by adding perchloric acid.

-

Sample Preparation: Centrifuge to remove precipitated protein. The supernatant can be neutralized before injection into the HPLC system.

-

Quantification: Analyze the formation of 5-FU using an HPLC-UV method.[10]

Quantification of Tegafur and 5-FU by LC-MS/MS

A highly sensitive and specific method for the simultaneous quantification of Tegafur and 5-FU in biological matrices.

Instrumentation:

-

Liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS)

-

Reversed-phase C18 or HILIC analytical column

Procedure:

-

Sample Preparation: Protein precipitation of plasma or microsomal incubation samples with a solvent like acetonitrile, followed by centrifugation. The supernatant is then often diluted.

-

Chromatographic Separation: Inject the prepared sample onto the LC system. Use a gradient elution with a mobile phase consisting of, for example, ammonium acetate or formic acid in water and an organic solvent like acetonitrile to separate Tegafur, 5-FU, and the internal standard.

-

Mass Spectrometric Detection: Use electrospray ionization (ESI) in either positive or negative mode. Monitor the specific precursor-to-product ion transitions for each analyte and the internal standard in multiple reaction monitoring (MRM) mode for quantification.[6][7]

Mandatory Visualizations

The following diagrams provide a visual representation of the Tegafur to 5-FU conversion pathway and a typical experimental workflow for studying its kinetics.

Conclusion

The conversion of Tegafur to 5-FU is a complex process governed by the interplay of multiple enzymes, most notably CYP2A6 and thymidine phosphorylase. The kinetic data reveal a higher efficiency of the CYP2A6-mediated pathway, particularly for the R-enantiomer of Tegafur, at lower substrate concentrations. The provided experimental protocols offer a framework for researchers to investigate this conversion in various in vitro systems. A thorough understanding of this metabolic activation is crucial for the rational design of fluoropyrimidine-based cancer therapies and for personalizing treatment strategies based on individual metabolic profiles.

References

- 1. Involvement of microsomal cytochrome P450 and cytosolic thymidine phosphorylase in 5-fluorouracil formation from tegafur in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Modeling kinetic data from in vitro drug metabolism enzyme experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - SG [thermofisher.com]

- 5. scribd.com [scribd.com]

- 6. Enantioselectivity in the cytochrome P450-dependent conversion of tegafur to 5-fluorouracil in human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Bioactivation of tegafur to 5-fluorouracil is catalyzed by cytochrome P-450 2A6 in human liver microsomes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. How Is Enzyme Kinetics Applied in Drug Development? [synapse.patsnap.com]

- 10. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

Biochemical Modulation of 5-Fluorouracil by Gimeracil and Oteracil: An In-depth Technical Guide

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract: 5-Fluorouracil (5-FU) has been a cornerstone of cancer chemotherapy for decades, primarily for solid tumors such as gastric, colorectal, and breast cancer. However, its efficacy is often limited by rapid catabolism and gastrointestinal toxicity. This technical guide provides a comprehensive overview of the biochemical modulation of 5-FU by two key agents, gimeracil and oteracil. Gimeracil enhances 5-FU's bioavailability by inhibiting its primary catabolic enzyme, dihydropyrimidine dehydrogenase (DPD), while oteracil mitigates gastrointestinal toxicity by selectively inhibiting orotate phosphoribosyltransferase (OPRT) in the gut mucosa. This document details their mechanisms of action, presents quantitative data on their effects, outlines relevant experimental protocols, and visualizes the intricate molecular pathways involved.

Introduction to 5-Fluorouracil and its Biochemical Modulators

5-Fluorouracil is a pyrimidine analog that exerts its cytotoxic effects through the inhibition of thymidylate synthase (TS) and incorporation into RNA and DNA.[1] Its clinical utility, however, is hampered by significant inter-individual variability in its metabolism. Over 80% of an administered dose of 5-FU is rapidly catabolized in the liver by dihydropyrimidine dehydrogenase (DPD), leading to a short half-life and variable systemic exposure.[2][3] Furthermore, the conversion of 5-FU to its active metabolites in the gastrointestinal tract can cause severe dose-limiting toxicities, such as diarrhea and mucositis.[4]

To address these limitations, the oral fluoropyrimidine formulation S-1 was developed. S-1 is a combination of three pharmacological compounds: tegafur, a prodrug of 5-FU; gimeracil (5-chloro-2,4-dihydroxypyridine), a DPD inhibitor; and oteracil potassium (potassium oxonate), an OPRT inhibitor.[5][6] This combination is designed to maintain therapeutic plasma concentrations of 5-FU over a prolonged period while reducing its gastrointestinal side effects.

Mechanisms of Action

Gimeracil: Enhancing 5-FU Bioavailability

Gimeracil is a potent and reversible inhibitor of DPD, the rate-limiting enzyme in 5-FU catabolism.[3] By inhibiting DPD, gimeracil prevents the rapid degradation of 5-FU to its inactive metabolite, dihydrofluorouracil (DHFU).[2] This leads to a significant increase in the plasma concentration and a prolonged half-life of 5-FU, mimicking the effects of continuous intravenous infusion.[6] This sustained exposure to 5-FU enhances its antitumor activity.

Oteracil: Mitigating Gastrointestinal Toxicity

Oteracil potassium is a selective inhibitor of orotate phosphoribosyltransferase (OPRT), an enzyme involved in the anabolic conversion of 5-FU to its active metabolites, including 5-fluorouridine monophosphate (FUMP).[4][7] Oteracil has low membrane permeability and is primarily distributed to the gastrointestinal tract following oral administration. By inhibiting OPRT in the gut mucosa, oteracil reduces the local formation of 5-FU's active metabolites, thereby mitigating gastrointestinal toxicities such as diarrhea and mucositis.[4]

Quantitative Data

The biochemical modulation of 5-FU by gimeracil and oteracil results in significant alterations in its pharmacokinetic and pharmacodynamic properties. The following tables summarize key quantitative data from various studies.

Enzyme Inhibition

| Inhibitor | Target Enzyme | Inhibition Constant | Cell Line/System | Reference |

| Gimeracil | Dihydropyrimidine Dehydrogenase (DPD) | IC50: 20.8 ± 9.2 µM (in 5-FU resistant cells) | TE-5R (esophageal cancer) | [2] |

| Oteracil Potassium | Orotate Phosphoribosyltransferase (OPRT) | - | Human cancer cells | [7] |

Pharmacokinetic Parameters of S-1 Components

The following table presents the pharmacokinetic parameters of tegafur, 5-FU, gimeracil, and oteracil after a single oral administration of S-1.

| Component | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t1/2 (hr) |

| Tegafur | 2207 ± 545 | - | - | 11.8 ± 3.8 |

| 5-FU | 220.0 ± 68.2 | - | - | 4.4 ± 3.3 |

| Gimeracil | 374.9 ± 103.0 | - | - | 7.8 ± 5.1 |

| Oteracil Potassium | 110.5 ± 100.8 | - | - | 3.1 ± 0.9 |

Data compiled from a study in patients with advanced gastric cancer.[8] Tmax values were not explicitly provided in this summary.

Clinical Efficacy of S-1 in Advanced Gastric Cancer

| Study/Regimen | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) | Median Overall Survival (OS) (months) | Reference |

| S-1 + Ramucirumab (First-line, elderly) | 60.9% | 5.8 | 16.4 | [4] |

| S-1 + Cisplatin (Recurrent, post-adjuvant S-1) | 19.4% | 4.8 | 12.2 | [5] |

| Adjuvant S-1 (vs. surgery alone, 3-year OS) | 80.1% (vs. 70.1%) | - | - | [9] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key molecular pathways and experimental workflows discussed in this guide.

5-Fluorouracil Metabolism and Modulation

Caption: Metabolic pathway of 5-FU and modulation by gimeracil and oteracil.

5-FU Induced DNA Damage Response and Apoptosis

Caption: Simplified signaling cascade of 5-FU-induced DNA damage and apoptosis.

Experimental Workflow for DPD Inhibition Assay

Caption: General workflow for a dihydropyrimidine dehydrogenase (DPD) inhibition assay.

Experimental Protocols

Dihydropyrimidine Dehydrogenase (DPD) Inhibition Assay

This protocol outlines a general method for determining the inhibitory effect of gimeracil on DPD activity.

Materials:

-

Liver or tumor cell lysate containing DPD enzyme

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

NADPH

-

5-Fluorouracil (5-FU)

-

Gimeracil

-

Stopping solution (e.g., perchloric acid)

-

HPLC system with UV or mass spectrometry detection

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, NADPH, and the cell lysate.

-

Add varying concentrations of gimeracil to the reaction mixture and pre-incubate for a specified time at 37°C.

-

Initiate the enzymatic reaction by adding 5-FU.

-

Incubate the reaction for a defined period at 37°C.

-

Stop the reaction by adding the stopping solution.

-

Centrifuge the samples to pellet precipitated proteins.

-

Analyze the supernatant for the concentrations of 5-FU and its metabolite, DHFU, using a validated HPLC-UV or HPLC-MS/MS method.

-

Calculate DPD activity based on the rate of DHFU formation.

-

Determine the IC50 value of gimeracil by plotting the percentage of DPD inhibition against the logarithm of gimeracil concentration.

Orotate Phosphoribosyltransferase (OPRT) Inhibition Assay

This protocol describes a spectrophotometric method to measure OPRT activity and its inhibition by oteracil.

Materials:

-

Purified OPRT enzyme or cell lysate

-

Tris-HCl buffer (e.g., 50 mM, pH 8.0)

-

Magnesium chloride (MgCl2)

-

5-Phosphoribosyl-1-pyrophosphate (PRPP)

-

Orotic acid

-

Oteracil potassium

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing Tris-HCl buffer, MgCl2, and the enzyme source.

-

Add varying concentrations of oteracil potassium to the cuvette.

-

Add orotic acid to the mixture.

-

Initiate the reaction by adding PRPP.

-

Monitor the decrease in absorbance at 295 nm, which corresponds to the conversion of orotic acid to orotidine-5'-monophosphate (OMP), over time.

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

-

Determine the Ki for oteracil by performing the assay at different concentrations of both orotic acid and oteracil and fitting the data to an appropriate enzyme inhibition model (e.g., Michaelis-Menten with competitive inhibition).

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of 5-FU with and without its modulators.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

5-FU, gimeracil, and oteracil

-

MTT solution (5 mg/mL in PBS)

-